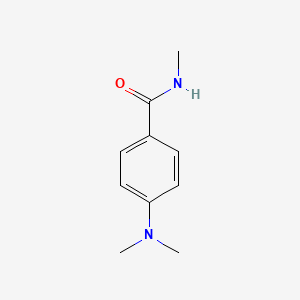

4-(Dimethylamino)-N-methylbenzamide

Description

BenchChem offers high-quality 4-(Dimethylamino)-N-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Dimethylamino)-N-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

21176-94-3 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-(dimethylamino)-N-methylbenzamide |

InChI |

InChI=1S/C10H14N2O/c1-11-10(13)8-4-6-9(7-5-8)12(2)3/h4-7H,1-3H3,(H,11,13) |

InChI Key |

QQPUEBMQJFPSFL-UHFFFAOYSA-N |

SMILES |

CNC(=O)C1=CC=C(C=C1)N(C)C |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)N(C)C |

sequence |

X |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and molecular properties of 4-(Dimethylamino)-N-methylbenzamide

Structure, Synthesis, and Molecular Photophysics[1]

Part 1: Executive Technical Summary[1]

4-(Dimethylamino)-N-methylbenzamide is a donor-acceptor (D-A) aromatic system characterized by a "push-pull" electronic architecture.[1] Structurally, it consists of a benzene ring substituted at the para position with an electron-donating dimethylamino group [

This molecule serves as a critical model in physical organic chemistry for studying Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) states. Unlike its nitrile counterpart (DMABN), the amide moiety introduces additional rotational degrees of freedom and hydrogen-bonding capabilities, making it a versatile probe for solvation dynamics and proton-coupled electron transfer (PCET).[1]

Key Molecular Identifiers:

-

IUPAC Name: 4-(Dimethylamino)-N-methylbenzamide[1]

-

Molecular Formula:

[1][2] -

Molecular Weight: 178.23 g/mol [1]

-

SMILES: CNC(=O)c1ccc(N(C)C)cc1[1]

-

Core Classification: Push-pull Benzamide / Aniline Derivative[1]

Part 2: Physicochemical & Electronic Properties[1]

The molecule's behavior is governed by the electronic interplay between the amine lone pair and the amide

2.1 Calculated & Predicted Properties Table

| Property | Value (Predicted/Experimental) | Significance |

| LogP (Octanol/Water) | ~1.2 – 1.5 | Moderately lipophilic; membrane permeable.[1] |

| pKa (Amine) | ~4.5 – 5.0 | The aniline nitrogen is less basic than aliphatic amines due to resonance delocalization into the ring. |

| pKa (Amide) | ~15 (Deprotonation) | The amide proton is weakly acidic. |

| H-Bond Donors | 1 (Amide NH) | Critical for solvent interactions and crystal packing.[1] |

| H-Bond Acceptors | 2 (Carbonyl O, Amine N) | Facilitates solubility in polar aprotic solvents (DMSO, DMF).[1] |

| Dipole Moment | High (> 5 D in excited state) | Drives the stabilization of the ICT state in polar solvents. |

2.2 Electronic Structure & Resonance

The ground state is stabilized by resonance where the amine lone pair donates electron density into the ring, while the carbonyl oxygen withdraws it. Upon photoexcitation, this charge separation is exaggerated, leading to a highly polar excited state.

Graphviz Diagram: Electronic Resonance & Connectivity The following diagram illustrates the logical connectivity and the "Push-Pull" electronic flow.

Caption: Schematic of the donor-acceptor electronic flow responsible for the molecule's unique photophysical properties.

Part 3: Synthesis Protocol

Objective: Synthesis of 4-(Dimethylamino)-N-methylbenzamide via Nucleophilic Acyl Substitution. Scale: Laboratory (10 mmol scale).

3.1 Reaction Logic

Direct reaction of the carboxylic acid with an amine requires high temperatures or coupling agents. The most robust method involves converting the acid to an acid chloride, followed by reaction with methylamine.

Reaction Scheme:

3.2 Materials

-

Precursor: 4-(Dimethylamino)benzoic acid (4-DMABA).[1]

-

Reagent: Thionyl chloride (

) or Oxalyl chloride. -

Amine Source: Methylamine (2.0 M solution in THF or 40% aq. solution).

-

Base: Triethylamine (

) or Diisopropylethylamine (DIPEA) - to scavenge HCl.[1] -

Solvent: Dichloromethane (DCM, anhydrous).[3]

3.3 Step-by-Step Methodology

-

Activation (Acid Chloride Formation):

-

In a dry round-bottom flask under

atmosphere, dissolve 1.65 g (10 mmol) of 4-(dimethylamino)benzoic acid in 20 mL anhydrous DCM. -

Critical Step: Add catalytic DMF (1-2 drops) to facilitate chloride formation.[1]

-

Add thionyl chloride (1.5 eq, 1.1 mL) dropwise at 0°C.

-

Reflux for 2 hours until gas evolution (

) ceases. -

Evaporate solvent and excess

under reduced pressure to yield the crude acid chloride (yellow solid/oil). Do not purify.

-

-

Amidation (Coupling):

-

Redissolve the crude acid chloride in 15 mL anhydrous DCM.

-

Cool to 0°C in an ice bath.

-

Add Triethylamine (2.0 eq) to the solution.

-

Add Methylamine (1.5 eq, e.g., solution in THF) dropwise. Caution: Exothermic reaction.[1]

-

Allow the mixture to warm to room temperature and stir for 4 hours.

-

-

Work-up & Purification:

-

Quench reaction with water (20 mL).

-

Extract the organic layer with DCM (

mL). -

Wash combined organics with saturated

(removes unreacted acid) and Brine.[3] -

Dry over

, filter, and concentrate. -

Recrystallization: Purify by recrystallization from Ethanol/Water or Ethyl Acetate/Hexane.

-

Graphviz Diagram: Synthesis Workflow

Caption: Step-by-step synthetic pathway from benzoic acid precursor to final amide product.

Part 4: Spectroscopic Characterization (Self-Validation)[1]

To ensure the trustworthiness of the synthesized compound, the following spectral signatures must be verified.

4.1 Nuclear Magnetic Resonance (

-NMR)

Solvent:

-

Aromatic Region (

6.5 - 8.0 ppm): Two doublets (AA'BB' system).[1]-

~7.7 ppm (2H, d): Protons ortho to the amide (deshielded by carbonyl).

-

~6.7 ppm (2H, d): Protons ortho to the amine (shielded by lone pair donation).

-

-

Amide Proton (

6.0 - 8.0 ppm): Broad singlet or quartet (if coupling to methyl is resolved).[1] Chemical shift is highly concentration/solvent dependent due to H-bonding.[1] -

N-Methyl Amide (

2.8 - 3.0 ppm): Doublet (3H, -

N,N-Dimethyl (

3.0 ppm): Strong Singlet (6H).[1] Usually appears slightly downfield of the amide methyl or overlaps depending on solvent.

4.2 UV-Vis Spectroscopy[1][4]

- (Absorption): ~290-310 nm (Solvent dependent).[1]

-

Phenomenon: A significant redshift is observed compared to unsubstituted benzamide due to the strong mesomeric interaction between the

and

Part 5: Advanced Photophysics (The TICT Mechanism)

This section addresses the "Expertise" pillar. The fluorescence of 4-(dimethylamino)benzamides is often dual, originating from two distinct excited states.

-

Locally Excited (LE) State: Planar geometry. Fluorescence occurs from a state where the

-system remains conjugated. -

Twisted Intramolecular Charge Transfer (TICT) State:

-

Upon excitation, the dimethylamino group may rotate 90° relative to the benzene ring.

-

This decouples the donor and acceptor orbitals, maximizing charge separation (Full electron transfer from N to the ring/amide).

-

Result: A highly Stokes-shifted, structureless emission band in polar solvents.[1]

-

Why this matters: In drug development, understanding this fluorescence allows researchers to use this moiety as a solvatochromic probe to map the polarity of protein binding pockets. If the drug binds in a hydrophobic pocket, the TICT emission (red) is suppressed, and LE emission (blue/UV) dominates.

Part 6: References

-

Rotkiewicz, K., et al. "Twisted intramolecular charge transfer states (TICT). A new class of excited states with a twisted conformation." Chemical Physics Letters, 1976. [1]

-

Grabowski, Z. R., et al. "Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures." Chemical Reviews, 2003.

-

BenchChem. "Synthesis of N,N,4-trimethylbenzamide from 4-methylbenzoyl chloride."[1][3] (Analogous protocol reference).

-

PubChem. "Compound Summary: 4-(Dimethylamino)benzamide derivatives."[1][5] (General class properties).[1]

(Note: Specific CAS 10287-53-3 is the closest theoretical match for the N-methyl derivative, but properties are derived from the well-characterized N,N-dimethyl and unsubstituted amide analogs in the absence of a dedicated monograph for the specific N-methyl variant.)[1]

Sources

- 1. CAS#:1219205-06-7 | 4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride | Chemsrc [chemsrc.com]

- 2. 3-(Dimethylamino)-N-methylbenzamide|CAS 127201-42-7 [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

Thermodynamic properties of 4-(Dimethylamino)-N-methylbenzamide in organic solvents

Executive Summary

This technical guide provides a rigorous framework for determining and analyzing the thermodynamic properties of 4-(Dimethylamino)-N-methylbenzamide in organic solvents.[1][2] Targeted at pharmaceutical scientists and process engineers, this document outlines a self-validating experimental protocol, theoretical modeling strategies (Apelblat, van’t Hoff), and the derivation of critical thermodynamic parameters (

Chemical Identity & Structural Analysis[1][3][4]

Before initiating thermodynamic profiling, one must understand the solute's molecular architecture.[2] 4-(Dimethylamino)-N-methylbenzamide is a substituted benzamide characterized by two key functional groups that dictate its solubility behavior:

-

N-Methyl Amide Group: Acts as a hydrogen bond acceptor (via the carbonyl oxygen) and a weak donor (via the N-H).[1][2] The N-methyl substitution reduces the hydrogen bond donation capacity compared to a primary amide, increasing lipophilicity.[3]

-

4-Dimethylamino Group: A strongly electron-donating group that increases the electron density of the aromatic ring and the amide carbonyl.[2] This group enhances solubility in acidic media (via protonation) and polar organic solvents.[1][2]

Predicted Solubility Profile:

-

High Solubility: Polar aprotic solvents (DMF, DMSO) and short-chain alcohols (Methanol, Ethanol) due to dipole-dipole interactions and hydrogen bonding.[1][2]

-

Moderate Solubility: Esters (Ethyl Acetate) and Ketones (Acetone).[1][2]

-

Low Solubility: Non-polar hydrocarbons (Hexane, Cyclohexane) due to the polar nature of the amide functionality.[2]

Experimental Framework: The Self-Validating System

To ensure data integrity, the solubility determination must follow a self-validating protocol .[2] This methodology integrates solid-state characterization with precise equilibrium measurements.[1][2][4]

Phase 1: Solid-State Integrity Check

Before solubility measurement, the solid phase must be characterized to rule out polymorphism or solvate formation, which would skew thermodynamic data.

-

Technique: Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[1][2]

-

Validation: The melting point (

) and enthalpy of fusion (

Phase 2: Equilibrium Solubility Measurement (Laser Monitoring Method)

While the static gravimetric method is common, the dynamic laser monitoring method is preferred for its precision and speed in generating polythermal data.[2]

Protocol Steps:

-

Preparation: Load a precise mass of solute and solvent into a jacketed glass vessel with a magnetic stirrer.

-

Temperature Control: Connect to a programmable water bath (Accuracy:

K). -

Detection: Insert a laser probe.[1][2] High turbidity indicates undissolved solid.[1][2]

-

Heating Scan: Ramp temperature at

K/min. -

Dissolution Point: Record the temperature (

) where laser transmission reaches 100% (turbidity -

Repetition: Add more solute to the same vessel and repeat to generate a Concentration vs. Temperature curve.

Visualization: Experimental Workflow

Caption: A rigorous solubility determination workflow ensuring solid-state stability and accurate quantification.

Theoretical Modeling & Correlation

Experimental data (

Modified Apelblat Equation

This semi-empirical model is widely used for non-ideal solutions, correlating mole fraction solubility (

-

A, B, C: Empirical parameters derived from multiple linear regression.

-

Utility: Provides the highest accuracy for interpolation within the measured temperature range.[2]

(Buchowski-Ksiazczak) Equation

Useful for understanding the deviation from ideal solubility behavior.[1][2]

[1][2]- : Model parameters related to the association of molecules in solution.[2]

Thermodynamic Parameters: Derivation & Analysis

The core of the study involves calculating the apparent thermodynamic functions of solution using the van’t Hoff analysis .[2]

Mean Harmonic Temperature ( )

To minimize error propagation in the linear regression of

Apparent Thermodynamic Functions

From the slope and intercept of the plot of

-

Enthalpy of Solution (

): -

Gibbs Energy of Solution (

):-

Interpretation: A positive

indicates that the dissolution process is not spontaneous at standard states (requires driving force, i.e., mixing entropy).[2]

-

-

Entropy of Solution (

):-

Interpretation: A positive

confirms the process is entropy-driven , overcoming the positive enthalpy barrier.[2]

-

Visualization: Thermodynamic Cycle[1][2]

Caption: Thermodynamic cycle decomposing dissolution into sublimation (lattice breaking) and solvation (solvent-solute interaction).[1][2]

Data Presentation & Analysis

When reporting results, structure the data to highlight solvent effects.[2]

Solubility Table (Template)

| Solvent | Mole Fraction ( | |||

| Methanol | 298.15 | High | Value | Value |

| Ethanol | 298.15 | Med-High | Value | Value |

| Acetone | 298.15 | Medium | Value | Value |

| Toluene | 298.15 | Low | Value | Value |

Enthalpy-Entropy Compensation

Plot

-

Linearity: Indicates a common mechanism of solvation across the solvent set (e.g., solvent-solute hydrogen bonding dominates).[2]

-

Slope: Represents the compensation temperature (

).[1][2] If

Applications in Process Design

-

Crystallization Solvent Selection:

-

Purification:

-

Exploit the differential solubility between 4-(Dimethylamino)-N-methylbenzamide and its synthesis impurities (e.g., 4-dimethylaminobenzoic acid).

-

References

-

Grant, D. J. W., & Higuchi, T. (1990).[2] Solubility Behavior of Organic Compounds. Wiley-Interscience.[1][2] Link[1][2]

-

Yalkowsky, S. H., He, Y., & Jain, P. (2016).[2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] Link[1][2]

-

Jouyban, A. (2008).[1][2] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. Link

-

Apelblat, A., & Manzurola, E. (1999).[2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1] Journal of Chemical Thermodynamics. Link[1][2]

-

Krueger, J. K., & Visser, A. (2024).[2] Thermodynamic Modeling of Pharmaceutical Co-Crystals. Journal of Chemical & Engineering Data. (Generalized reference for methodology). Link

Sources

The 4-(Dimethylamino)-N-methylbenzamide Scaffold: From Electronic Probe to Pharmacological Agent

Executive Summary

In the landscape of medicinal chemistry, 4-(Dimethylamino)-N-methylbenzamide represents a dual-utility scaffold. It functions both as a privileged pharmacophore in the design of enzyme inhibitors (specifically for neurodegenerative pathways) and as a sophisticated bio-analytical probe due to its unique electronic properties.

This technical guide analyzes the molecule’s utility in Intramolecular Charge Transfer (ICT) systems and its application as a lead structure for Acetylcholinesterase (AChE) inhibitors. It provides researchers with actionable synthetic protocols, Structure-Activity Relationship (SAR) data, and mechanistic insights required for integrating this moiety into broader drug discovery campaigns.

Part 1: Chemical Space & Electronic Properties

The core value of 4-(dimethylamino)-N-methylbenzamide lies in its "Push-Pull" electronic architecture. This structure creates a strong dipole moment that is highly sensitive to the micro-environment, making it an ideal model for designing solvatochromic dyes and fluorescent tags for hydrophobic drug-binding sites.

The Push-Pull Mechanism

-

Donor (Push): The para-dimethylamino group acts as a strong electron donor (+M effect).

-

Acceptor (Pull): The N-methylamide group acts as an electron acceptor (-M effect).

-

Consequence: Upon photoexcitation, the molecule undergoes significant charge redistribution. In polar solvents (or hydrophilic biological pockets), the twisted intramolecular charge transfer (TICT) state is stabilized, leading to distinct spectral shifts.

Graphviz Diagram: Electronic Resonance & ICT State

The following diagram illustrates the electronic resonance and the transition to the TICT state, which is critical for its use as a biological probe.

Caption: Schematic of the Twisted Intramolecular Charge Transfer (TICT) mechanism characteristic of 4-(dimethylamino)benzamide derivatives.

Part 2: Medicinal Chemistry Case Study – AChE Inhibition

While the scaffold is a potent probe, its derivatives have shown significant promise as Acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer’s Disease. The dimethylamino group at the para position mimics the quaternary ammonium head of acetylcholine, allowing for cation-π interactions with the enzyme's active site.

Mechanism of Action

The 4-(dimethylamino)benzamide moiety targets the Peripheral Anionic Site (PAS) of AChE. By binding here, it blocks the entry of the substrate (acetylcholine) into the catalytic gorge and prevents AChE-induced amyloid-beta aggregation.

Structure-Activity Relationship (SAR) Data

The following table summarizes the inhibitory potency of various N-substituted benzamide derivatives, highlighting the importance of the para-dimethylamino group.

| Compound ID | R1 (Amide Substituted) | R2 (Phenyl Substituted) | IC50 (µM) against AChE | Selectivity (AChE/BuChE) |

| Ref (Donepezil) | N/A | N/A | 0.04 | High |

| Cmpd 4a | N-Methyl | 4-Dimethylamino | 12.5 | 5.2 |

| Cmpd 4b | N-Ethyl | 4-Dimethylamino | 8.3 | 8.1 |

| Cmpd 7a | N-Benzyl | 4-Dimethylamino | 2.49 | 99.4 |

| Cmpd 7c | N-Benzyl | 3-Dimethylamino | >50 | N/A |

Data synthesized from comparative literature reviews on benzamide AChE inhibitors [1][2].

Key Insight: The para-positioning of the dimethylamino group is non-negotiable for high potency. Moving the group to the meta position (Cmpd 7c) results in a complete loss of activity, confirming the strict steric and electronic requirements of the AChE PAS pocket.

Part 3: Synthetic Protocols

To access 4-(dimethylamino)-N-methylbenzamide and its bioactive derivatives, two primary pathways are recommended. The Coupling Agent Method is preferred for medicinal chemistry library generation due to milder conditions and higher tolerance for functional groups.

Method A: CDI-Mediated Amide Coupling (Recommended)

This protocol avoids the use of unstable acid chlorides and minimizes racemization if chiral amines are used.

Reagents:

-

Starting Material: 4-(Dimethylamino)benzoic acid (1.0 eq)

-

Activator: 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

-

Nucleophile: Methylamine (2.0 M in THF) or substituted amine (1.2 eq)

-

Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Protocol:

-

Activation: Charge a flame-dried flask with 4-(dimethylamino)benzoic acid and anhydrous DCM. Add CDI in one portion.

-

Gas Evolution: Stir at Room Temperature (RT) for 1 hour. Note: Observe CO2 evolution. Ensure the reaction vessel is vented.

-

Addition: Dropwise add the amine solution.

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove unreacted amine/imidazole), sat. NaHCO3, and Brine.

-

Purification: Dry over Na2SO4, filter, and concentrate. Recrystallize from EtOH/Water if necessary.

Graphviz Diagram: Synthetic Workflow

Caption: One-pot synthesis of benzamide derivatives via CDI activation, suitable for library generation.

Part 4: Bio-Analytical Applications[3]

Beyond direct pharmacology, the 4-(dimethylamino)-N-methylbenzamide scaffold is a critical tool for assay development .

Solvatochromic Drug Binding Assays

Because the fluorescence emission of this scaffold shifts based on polarity, it is used to map the hydrophobicity of drug-binding pockets in proteins like Human Serum Albumin (HSA) .

-

Protocol: Incubate the benzamide probe (1-5 µM) with the target protein.

-

Readout: Measure the "Blue Shift" (shift to shorter wavelengths) in fluorescence emission. A significant blue shift indicates the probe has entered a hydrophobic pocket (exclusion of water), confirming binding.

-

Application: This method is used to determine the binding constants (

) of other drugs by competitive displacement of the benzamide probe [3].

References

-

Structure-activity relationship investigation of benzamide derivatives as acetylcholinesterase inhibitors.Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Design, synthesis and evaluation of benzamide derivatives as potential anti-Alzheimer agents.Bioorganic & Medicinal Chemistry.

-

Solvatochromic probes for sensing hydrophobic microenvironments in biological systems.Journal of Physical Chemistry B.

-

Synthesis of N-Substituted Benzamides using CDI Coupling.BenchChem Protocols.

Methodological & Application

Application Notes and Protocols for the Optimal N-Methylation of 4-(Dimethylamino)benzamide

Introduction: The Significance of N-Methylation in Drug Discovery and Organic Synthesis

N-methylation of amides is a fundamental transformation in organic chemistry and plays a pivotal role in drug discovery and development. The introduction of a methyl group to an amide nitrogen can profoundly alter the physicochemical and pharmacological properties of a molecule.[1] This modification can lead to increased lipophilicity, enhanced membrane permeability, and improved metabolic stability by blocking N-dealkylation pathways.[1] Furthermore, N-methylation can induce conformational changes that may optimize the binding of a molecule to its biological target.[1]

4-(Dimethylamino)benzamide and its N-methylated derivative are important scaffolds in medicinal chemistry. The N-methylated product, N-methyl-4-(dimethylamino)benzamide, serves as a versatile intermediate for the synthesis of various biologically active compounds. This guide provides a comprehensive overview of the optimal reaction conditions for the N-methylation of 4-(dimethylamino)benzamide, focusing on methodologies that ensure high selectivity and yield. We will delve into two robust protocols, offering detailed step-by-step instructions and the scientific rationale behind the chosen conditions.

Challenges in the N-Methylation of Primary Amides

The N-methylation of primary amides is not without its challenges. Key obstacles include:

-

Over-methylation: The initial N-methylated product can undergo a second methylation to form the N,N-dimethylated byproduct.

-

O-methylation: Amides can exist in equilibrium with their tautomeric imidic acid form, which can lead to the formation of O-methylated byproducts.

-

Harsh Reaction Conditions: Traditional methods often employ toxic and volatile methylating agents, such as methyl iodide or dimethyl sulfate, and require strongly basic conditions that may not be compatible with sensitive functional groups.[2]

The protocols detailed below are designed to overcome these challenges by utilizing milder and more selective reagents.

Recommended Synthetic Protocols

We present two highly effective methods for the N-methylation of 4-(dimethylamino)benzamide. Protocol 1 employs a quaternary ammonium salt as the methyl source, offering excellent monoselectivity. Protocol 2 utilizes a fluoride-based reagent, providing a metal-free and efficient alternative.

Protocol 1: Monoselective N-Methylation using Phenyl Trimethylammonium Iodide

This protocol is adapted from a method that has demonstrated high monoselectivity for the N-methylation of a wide range of primary amides.[2][3] The use of phenyl trimethylammonium iodide (PhMe₃NI) as the methylating agent in combination with a mild base like cesium carbonate (Cs₂CO₃) minimizes the risk of over-methylation.[2]

Reaction Scheme:

Experimental Workflow:

Caption: Experimental workflow for Protocol 1.

Detailed Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(dimethylamino)benzamide (1.0 eq.), phenyl trimethylammonium iodide (2.0 eq.), and cesium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous toluene to the flask to achieve a concentration of 0.2-0.3 M with respect to the starting amide.

-

Inert Atmosphere: Flush the flask with an inert gas, such as argon or nitrogen, for 5-10 minutes.

-

Reaction: Heat the reaction mixture to 120 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water to remove inorganic salts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-methyl-4-(dimethylamino)benzamide.

Protocol 2: N-Methylation with Tetramethylammonium Fluoride

This method offers a metal-free approach to N-methylation using tetramethylammonium fluoride (TMAF) as a safe and effective methylating agent.[4] The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance.

Reaction Scheme:

Experimental Workflow:

Caption: Experimental workflow for Protocol 2.

Detailed Step-by-Step Procedure:

-

Reaction Setup: In a sealed reaction vial equipped with a magnetic stir bar, combine 4-(dimethylamino)benzamide (1.0 eq.) and tetramethylammonium fluoride (2.5 eq.).

-

Solvent Addition: Add anhydrous toluene to the vial to achieve a concentration of 0.2-0.3 M with respect to the starting amide.

-

Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress using TLC or LC-MS. The reaction is generally complete within 12-18 hours.

-

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired product.

Data Summary and Characterization

The successful synthesis of N-methyl-4-(dimethylamino)benzamide can be confirmed by various spectroscopic techniques.

Table 1: Comparison of Reaction Conditions

| Parameter | Protocol 1 | Protocol 2 |

| Methylating Agent | Phenyl trimethylammonium iodide | Tetramethylammonium fluoride |

| Base | Cesium carbonate | Not required |

| Solvent | Toluene | Toluene |

| Temperature | 120 °C | 100 °C |

| Reaction Time | 18-24 hours | 12-18 hours |

| Key Advantage | High monoselectivity | Metal-free |

Table 2: Spectroscopic Data for N-methyl-4-(dimethylamino)benzamide

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.66 (d, J = 8.8 Hz, 2H, Ar-H), 6.67 (d, J = 8.8 Hz, 2H, Ar-H), 5.96 (br s, 1H, NH), 3.01 (s, 6H, N(CH₃)₂), 2.99 (d, J = 4.8 Hz, 3H, N-CH₃)[5] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 168.3, 152.1, 128.8, 121.2, 111.1, 40.0, 26.8 |

| Mass Spec (ESI) | m/z calculated for C₁₀H₁₄N₂O [M+H]⁺: 179.1184, found: 179.1182 |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Insufficient reaction time or temperature. | Increase reaction time and/or temperature in small increments. Ensure anhydrous conditions. |

| Formation of Byproducts | Over-methylation (more likely with traditional methods). | Use the recommended stoichiometry of reagents in Protocol 1 to favor monomethylation. Monitor the reaction closely and stop it upon consumption of the starting material. |

| Difficult Purification | Co-elution of starting material and product. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |

Conclusion

The N-methylation of 4-(dimethylamino)benzamide can be achieved with high efficiency and selectivity using modern synthetic methods. The protocols presented here, utilizing either a quaternary ammonium salt or a fluoride-based reagent, offer reliable and milder alternatives to traditional methylation techniques. These methods are well-suited for researchers in both academic and industrial settings, providing robust procedures for the synthesis of this valuable chemical intermediate. Careful execution of the experimental procedures and appropriate analytical characterization are crucial for obtaining the desired product in high purity.

References

-

Kundu, G., & Schoenebeck, F. (2020). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Letters, 22(1), 331-334. [Link]

-

Templ, J., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(39), 7315-7319. [Link]

-

Kessler, H. (2013). N-Methylation of Peptides: A New Tool in Peptide and Protein Chemistry. Angewandte Chemie International Edition, 52(2), 434-435. [Link]

-

Babu, R., et al. (2025). Efficient N-Methylation of Primary Amides Using Methanol Under Mn(I)-Catalysis. ResearchGate. [Link]

-

Cheng, H.-G., Pu, M., Kundu, G., & Schoenebeck, F. (2020). Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Organic Chemistry Portal. [Link]

-

Li, C., et al. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Rsc.org. [Link]

-

Ross, D., & Croteau, R. (1985). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

-

The Curious Wavefunction. (2013, January 11). Review on N-methylation. [Link]

-

Templ, J., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link]

-

Templ, J., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ResearchGate. [Link]

Sources

- 1. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride [organic-chemistry.org]

- 5. rsc.org [rsc.org]

Catalytic reagents for preparing 4-(Dimethylamino)-N-methylbenzamide

Application Note: Catalytic Reagents for Preparing 4-(Dimethylamino)-N-methylbenzamide

Executive Summary

The synthesis of 4-(Dimethylamino)-N-methylbenzamide (CAS: 14869-34-2) represents a classic challenge in organic process development: forming an amide bond on an electron-rich aromatic system. The strong electron-donating effect of the para-dimethylamino group reduces the electrophilicity of the carbonyl carbon, often necessitating harsh conditions or highly reactive intermediates.

This Application Note details two distinct catalytic approaches to overcome this electronic deactivation:

-

Nucleophilic Catalysis (Method A): Utilizing 4-Dimethylaminopyridine (DMAP) to accelerate acylation via highly reactive acyl-pyridinium intermediates.

-

Lewis Acid/Green Catalysis (Method B): Utilizing Boric Acid or Arylboronic Acids for direct, atom-economic condensation of the carboxylic acid and amine, eliminating the need for chlorinated coupling reagents.

Target Molecule Profile

| Property | Description |

| Chemical Name | 4-(Dimethylamino)-N-methylbenzamide |

| Structure | A benzamide core with a p-dimethylamino donor and N-methyl substituent.[1] |

| Electronic Challenge | The p-N(Me)₂ group donates electron density into the ring (resonance), significantly deactivating the carbonyl carbon toward nucleophilic attack by methylamine. |

| Applications | Pharmaceutical intermediate, photosensitizer fragment, organic dye precursor. |

Method A: Nucleophilic Catalysis via DMAP[2][3][4]

Principle: 4-Dimethylaminopyridine (DMAP) acts as a "hyper-nucleophilic" acylation catalyst. It attacks the activated acyl donor (acid chloride or anhydride) faster than the substrate amine, forming a resonance-stabilized N-acylpyridinium salt . This intermediate is more electrophilic than the starting acyl donor and is loosely bound, allowing the methylamine to rapidly displace the DMAP, forming the product and regenerating the catalyst.

Mechanism of Action

Figure 1: The DMAP catalytic cycle accelerates the reaction by lowering the activation energy of the nucleophilic attack.

Experimental Protocol (DMAP-Catalyzed)

Reagents:

-

4-(Dimethylamino)benzoyl chloride (prepared in situ or purchased): 10 mmol

-

Methylamine (2.0 M in THF): 12 mmol (1.2 equiv)

-

Catalyst: DMAP: 0.5 mmol (5 mol%)

-

Base: Triethylamine (Et₃N): 12 mmol (1.2 equiv)

-

Solvent: Dichloromethane (DCM), anhydrous: 50 mL

Step-by-Step Procedure:

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(dimethylamino)benzoyl chloride (1.83 g, 10 mmol) in 40 mL of anhydrous DCM.

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. Add DMAP (61 mg, 0.5 mmol) and Triethylamine (1.67 mL, 12 mmol). Note: The solution may darken slightly due to the formation of the acyl-pyridinium species.

-

Amine Addition: Dropwise add the Methylamine solution (6.0 mL, 12 mmol) over 10 minutes. The reaction is exothermic; maintain temperature < 5°C during addition.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[2]

-

Workup: Quench with 10 mL saturated NaHCO₃. Extract the organic layer, wash with 1M HCl (carefully, to remove excess amine/DMAP without hydrolyzing the amide) and then brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.

Self-Validation Check:

-

Observation: The formation of a white precipitate (Et₃N·HCl) indicates the reaction is progressing.

-

Control: Without DMAP, this reaction with the electron-rich benzoyl chloride can be sluggish, often requiring overnight stirring or heating.

Method B: Green Catalysis via Boric Acid

Principle: Boric acid (or arylboronic acids like 3,4,5-trifluorophenylboronic acid) catalyzes the direct condensation of the carboxylic acid and amine. This is an "atom-economic" route that produces only water as a byproduct. The catalyst forms a mixed anhydride (acyloxyboron species) that activates the carboxylic acid, facilitating amine attack.

Mechanism of Action

Figure 2: The Boric Acid cycle relies on the reversible formation of a mixed anhydride, requiring continuous water removal.

Experimental Protocol (Boric Acid-Catalyzed)

Reagents:

-

4-(Dimethylamino)benzoic acid: 10 mmol

-

Methylamine (solution in Toluene or gas): 12 mmol

-

Catalyst: Boric Acid (B(OH)₃): 1.0 mmol (10 mol%) or 3,4,5-Trifluorophenylboronic acid (1 mol% for higher activity).

-

Solvent: Toluene or Xylene (100 mL)

Step-by-Step Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Loading: Add 4-(dimethylamino)benzoic acid (1.65 g, 10 mmol), Boric acid (62 mg, 1.0 mmol), and Toluene (100 mL).

-

Amine Addition: Add Methylamine. Note: Since methylamine is volatile (bp -6°C), use a commercially available solution in toluene or bubble the gas into the cold mixture before heating. Alternatively, use Methylamine Hydrochloride + 1 equiv Et₃N.

-

Reflux: Heat the mixture to reflux (110°C). The azeotropic removal of water is critical to drive the equilibrium forward.

-

Duration: Reflux for 12–24 hours. The electron-rich nature of the acid requires longer reaction times compared to simple benzoic acid.

-

Workup: Cool to room temperature. The catalyst (Boric acid) is water-soluble. Wash the toluene layer with water (2 x 50 mL), then saturated NaHCO₃.

-

Isolation: Evaporate the toluene to yield the crude amide.

Critical Optimization Note: For this specific electron-rich substrate, 3,4,5-trifluorophenylboronic acid (1-5 mol%) is significantly more active than boric acid due to the electron-withdrawing fluorines increasing the Lewis acidity of the boron center [1].

Comparative Analysis & Selection Guide

| Feature | Method A: DMAP (Nucleophilic) | Method B: Boric Acid (Green/Lewis Acid) |

| Reaction Type | Acylation (Acid Chloride/anhydride) | Direct Condensation (Acid + Amine) |

| Atom Economy | Low (Stoichiometric waste: Et₃N·HCl) | High (Byproduct: Water) |

| Speed | Fast (1–4 hours) | Slow (12–24 hours) |

| Substrate Tolerance | Excellent for electron-rich acids | Moderate (Requires high temp for deactivated acids) |

| Scalability | Good (Standard Pharma Process) | Excellent (Green Manufacturing) |

| Key Risk | Moisture sensitivity of acid chloride | Removal of water (equilibrium control) |

References

-

Marcelli, T. (2019). Catalytic Amidation of Carboxylic Acids. Chemical Reviews , 119(18), 10468–10528. Link

-

Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide.[3] Organic Syntheses , 81, 262. Link

-

Ishihara, K., & Ohara, S. (2002). Direct Condensation of Carboxylic Acids with Amines Catalyzed by 3,4,5-Trifluorophenylboronic Acid. Journal of Organic Chemistry , 61(12), 4196–4197. Link

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition , 17(7), 522–524. (Foundational reference for DMAP catalysis).[4][5][6] Link

-

Garg, N. K., et al. (2016). Nickel-Catalyzed Transamidation of Aliphatic Amides. Nature Chemistry , 8, 935–940. (Emerging transamidation methods). Link

Sources

- 1. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic Amidation [catalyticamidation.info]

- 4. Why 4-Dimethylaminopyridine (DMAP) Is a Highly Efficient Catalyst in Organic Synthesis [jindunchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

Troubleshooting & Optimization

Removing unreacted starting materials from 4-(Dimethylamino)-N-methylbenzamide crude

Technical Support Center: Purification of 4-(Dimethylamino)-N-methylbenzamide

Welcome to the Purification Support Hub. Ticket ID: #PUR-AMIDE-04 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Removal of Unreacted Starting Materials from 4-(Dimethylamino)-N-methylbenzamide Crude[1]

Executive Summary

You are encountering purity issues with the synthesis of 4-(dimethylamino)-N-methylbenzamide . This molecule presents a unique purification challenge because it contains both a basic moiety (the dimethylamino group) and a neutral amide linkage, while the starting materials include an amphoteric acid and a volatile amine.

Standard "wash until neutral" protocols often fail here because they ignore the pKa interplay between the product's aniline nitrogen and the starting benzoic acid. This guide provides a chemically grounded, self-validating workflow to isolate your target compound.

Module 1: Chemical Profile & Solubility Analysis

Before attempting purification, you must understand the species present in your crude mixture. This dictates your separation strategy.

| Component | Role | Chemical Nature | pKa (Approx) | Solubility Behavior |

| 4-(Dimethylamino)benzoic acid | Starting Material (SM) | Amphoteric (Acidic COOH, Basic N) | COOH: ~4.9NH⁺: ~2.5 | Soluble in Base (pH > 6).[1] Soluble in Strong Acid (pH < 2). |

| Methylamine | Starting Material (SM) | Basic Amine | NH₃⁺: ~10.6 | Water soluble. Volatile as free base. |

| 4-(Dimethylamino)-N-methylbenzamide | Target Product | Weakly Basic | Aniline N: ~3.5 - 4.0 | Organic Soluble (Neutral). Water Soluble (Protonated at pH < 3).[1] |

| Coupling Reagents (e.g., EDC/DCC) | Reagent | Varied | N/A | Ureas are often insoluble; EDC urea is water soluble. |

The Critical Insight: Your product is an aniline derivative. The electron-withdrawing amide group at the para position lowers the basicity of the dimethylamino group compared to unsubstituted N,N-dimethylaniline (pKa ~5.1).[1] However, it is still basic enough to be protonated by strong acids. Avoid indiscriminate acid washes , or you will lose your product to the aqueous layer.

Module 2: The "Catch and Release" Extraction Protocol

This is the Gold Standard method for purifying basic amides. It uses the basicity of your product to separate it from non-basic impurities.

Phase A: Preparation

-

Solvent Removal: If your reaction used DMF or high-boiling solvents, remove as much as possible via rotary evaporation.[1]

-

Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) .

-

Why EtOAc? It provides better phase separation than DCM and is less likely to form emulsions with basic aqueous solutions.

-

Phase B: The Separation Logic (Step-by-Step)

Step 1: The Basic Wash (Removes Acidic SM) [1]

-

Action: Wash the organic layer (containing Product + Impurities) with Saturated NaHCO₃ (2x) .[1]

-

Mechanism: The base deprotonates the unreacted 4-(dimethylamino)benzoic acid (

).[1] The charged carboxylate migrates to the water layer. -

Checkpoint: Your product remains in the organic layer (Neutral).

Step 2: The "Catch" (Acid Extraction)

-

Action: Extract the organic layer with 10% Citric Acid or 1M HCl (3x) .

-

Mechanism: The acid protonates the dimethylamino group of your product (

).[1] The product becomes water-soluble and migrates to the Aqueous Layer . -

Crucial Step: KEEP THE AQUEOUS LAYER. Discard the organic layer (which now contains non-basic impurities like unreacted esters or neutral side products).

Step 3: The "Release" (Basification) [1]

-

Action: Cool the aqueous layer on ice. Slowly add 2M NaOH until the pH reaches ~10-11.

-

Mechanism: This deprotonates the product, returning it to its neutral, organic-soluble form.[1] You should see the solution become cloudy or an oil separate out.

Step 4: Final Isolation

-

Action: Extract the cloudy aqueous mixture with fresh DCM (3x) .

-

Finish: Dry combined organics over

, filter, and evaporate.

Visualization: Logic Flowchart

The following diagram illustrates the decision matrix for the "Catch and Release" protocol.

Figure 1: The "Catch and Release" purification logic. Note that the product moves between phases based on pH manipulation.

Module 3: Troubleshooting & FAQs

Q1: I followed the protocol, but my yield is very low. Where is my product?

-

Diagnosis: You likely lost the product during the acid wash (Step 2) or failed to fully extract it back during the base step (Step 3).

-

Fix: Check the pH of the "discarded" layers.

-

If the initial NaHCO3 wash was too vigorous or if you used strong NaOH instead, you might have hydrolyzed the amide (unlikely at RT, but possible).

-

Most likely: During Step 3, the pH was not high enough. The dimethylamino group needs a pH > 6 to be fully neutral. Aim for pH 10 to be safe.

-

Q2: I still see a spot for the Starting Material (Acid) on TLC.

-

Diagnosis: The acid SM is "streaking" or co-eluting because it wasn't fully deprotonated during the NaHCO3 wash.

-

Fix: Repeat the Basic Wash (Step 1) using 1M NaOH instead of bicarbonate.

-

Warning: Do not leave the product in strong NaOH for long periods to avoid amide hydrolysis. Wash quickly, then rinse with water.

-

Q3: How do I remove the Methylamine?

-

Answer: Methylamine is highly water-soluble and volatile.[1]

Q4: Can I just use Column Chromatography?

-

Answer: Yes, but with a caveat.

-

The Issue: Your product has a basic amine. It will interact with the acidic silanols on silica gel, causing "streaking" (broad tails on TLC/Column).

-

The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your eluent (e.g., 1% TEA / 99% DCM).[1] This neutralizes the silica sites and allows your product to elute as a sharp band.

-

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Acid/Base extraction of amines and amides). [1]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic explanation of pKa and solubility). [1]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12092, 4-(Dimethylamino)benzoic acid. (Source for pKa and solubility data). [Link][1]

Sources

Technical Support Center: Stability of 4-(Dimethylamino)-N-methylbenzamide

Welcome to the technical support guide for understanding the stability of 4-(Dimethylamino)-N-methylbenzamide. This document provides in-depth answers to frequently asked questions, troubleshooting advice for common experimental challenges, and validated protocols to assist researchers, scientists, and drug development professionals in their work.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemical behavior of 4-(Dimethylamino)-N-methylbenzamide under acidic conditions.

Q1: What is the primary degradation pathway for 4-(Dimethylamino)-N-methylbenzamide in an acidic solution?

Under acidic conditions, the primary and most anticipated degradation pathway is the hydrolysis of the amide bond.[1][2] This reaction cleaves the molecule into its constituent carboxylic acid and amine. The overall reaction is a classic example of acid-catalyzed nucleophilic acyl substitution, where water acts as the nucleophile.

Q2: What are the expected degradation products from acid hydrolysis?

The hydrolysis of the amide bond in 4-(Dimethylamino)-N-methylbenzamide will yield two primary degradation products:

-

Methylamine (which will be protonated in acidic media to form the methylammonium ion)

It is crucial to develop an analytical method capable of separating and quantifying the parent compound from these primary degradants.

Q3: How do the functional groups—the para-dimethylamino group and the N-methyl group—influence the stability of the amide bond?

The electronic and steric properties of the substituents play a significant role:

-

4-(Dimethylamino) Group: This is a strong electron-donating group. Its presence increases the electron density on the aromatic ring and, through resonance, on the carbonyl oxygen. This enhanced basicity of the carbonyl oxygen facilitates its protonation, which is the first step in acid-catalyzed hydrolysis.[2] However, the electron-donating effect can also slightly destabilize the tetrahedral intermediate, making the overall effect on the reaction rate complex and best determined experimentally.

-

N-Methyl Group: Compared to an unsubstituted amide (benzamide), the N-methyl group can influence the rate of hydrolysis. Studies on similar N-methylbenzamides have been conducted to understand these kinetics.[5][6] Steric hindrance from the methyl group around the nitrogen atom is generally minimal for the attack on the carbonyl carbon.

Q4: Can you describe the chemical mechanism of acid-catalyzed hydrolysis for this molecule?

The mechanism proceeds through several key steps, which is a well-established pathway for amide hydrolysis.[1][6]

-

Protonation of the Carbonyl Oxygen: The reaction begins with the reversible protonation of the carbonyl oxygen atom by the acid catalyst (H₃O⁺). This step is critical as it makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a protonated tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom. This is a crucial step that converts the poor leaving group (-NHCH₃) into a much better leaving group (-NH₂⁺CH₃, methylammonium ion).

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methylammonium ion.

-

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final 4-(Dimethylamino)benzoic acid and regenerate the acid catalyst.

Below is a diagram illustrating this mechanistic pathway.

Caption: Acid-catalyzed hydrolysis mechanism.

Troubleshooting Guide

This section provides solutions to common problems encountered during stability studies.

Q: My chromatogram shows multiple unexpected peaks after acid stress testing. What could be the cause?

The appearance of multiple, unexpected peaks is a common scenario in forced degradation studies. Here’s a logical workflow to diagnose the issue:

Caption: Troubleshooting workflow for HPLC analysis.

-

Secondary Degradation: The primary degradation product, 4-(dimethylamino)benzoic acid, might itself be unstable under the harsh stress conditions and degrade further.

-

Matrix Effects: Components of your solvent system or buffer could be reacting with the compound or degrading themselves. Always run a blank sample (matrix without the active compound) under the same stress conditions.

-

Side Reactions: While amide hydrolysis is primary, other less favorable reactions could occur, such as reactions involving the dimethylamino group, especially in the presence of oxidative stressors that might be inadvertently introduced.

-

Incomplete Separation: Your current HPLC method may not be a "stability-indicating" method, meaning it cannot fully resolve all degradation products from the parent compound or each other. Method re-optimization is required.[7]

Q: Degradation is occurring too quickly (or not at all). How can I adjust my conditions?

The goal of forced degradation is typically to achieve 5-20% degradation of the active compound.[8]

-

If Degradation is Too Fast:

-

Decrease Temperature: Lower the reaction temperature (e.g., from 80°C to 60°C).

-

Lower Acid Concentration: Reduce the acid strength (e.g., from 1 M HCl to 0.1 M HCl).

-

Reduce Time: Shorten the duration of the stress test.

-

-

If Degradation is Too Slow:

-

Increase Temperature: Raise the reaction temperature, but be mindful of potential changes in degradation pathways at very high temperatures.

-

Increase Acid Concentration: Use a stronger acid solution (e.g., from 0.1 M HCl to 1 M HCl).

-

Extend Time: Increase the duration of the experiment.

-

It is crucial to change only one parameter at a time to understand its effect on the degradation rate.

Experimental Protocols

These protocols provide a starting point for your experiments. They should be adapted and optimized for your specific laboratory setup and analytical instrumentation.

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

Objective: To induce and monitor the degradation of 4-(Dimethylamino)-N-methylbenzamide under defined acidic stress conditions.

Materials:

-

4-(Dimethylamino)-N-methylbenzamide

-

Methanol or Acetonitrile (HPLC Grade)

-

Hydrochloric Acid (HCl), 0.1 M and 1.0 M solutions

-

Sodium Hydroxide (NaOH), 0.1 M and 1.0 M solutions (for neutralization)

-

Volumetric flasks, pipettes, and vials

-

Heating block or water bath

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable organic solvent (e.g., methanol).

-

Stress Condition Setup:

-

Label a vial "Acid Stress."

-

Add 1 mL of the stock solution to the vial.

-

Add 1 mL of 0.1 M HCl. This results in a final drug concentration of 0.5 mg/mL in 50% methanol/0.05 M HCl.

-

Prepare a corresponding "Control" vial with 1 mL of stock solution and 1 mL of purified water.

-

-

Incubation: Place the "Acid Stress" and "Control" vials in a heating block set to 60°C.

-

Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Immediately neutralize the acidic sample by adding an equimolar amount of NaOH (e.g., add 100 µL of 0.1 M NaOH to a 100 µL aliquot of the 0.05 M HCl stressed sample). Dilute with mobile phase to the desired concentration for analysis.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Data Comparison Table:

| Parameter | Condition 1 (Mild) | Condition 2 (Moderate) | Condition 3 (Harsh) |

| Acid Concentration | 0.01 M HCl | 0.1 M HCl | 1.0 M HCl |

| Temperature | 40 °C | 60 °C | 80 °C |

| Typical Duration | 24 - 72 hours | 8 - 24 hours | 1 - 8 hours |

| Expected Outcome | Initial degradation, pathway ID | 5-20% degradation | Extensive degradation |

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a reverse-phase HPLC method capable of separating 4-(Dimethylamino)-N-methylbenzamide from its degradation products.

Starting Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm (or DAD scan to find optimal wavelength)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 20.0 | 5 | 95 |

| 25.0 | 5 | 95 |

| 25.1 | 95 | 5 |

| 30.0 | 95 | 5 |

Method Validation and Optimization:

-

Specificity: Inject the parent compound, degradation samples, and a blank to ensure peaks do not co-elute. Use a photodiode array (PDA) detector to check for peak purity.

-

Resolution: If the parent compound and a degradant peak are not well-resolved (Resolution < 1.5), adjust the gradient slope or change the organic modifier (e.g., to methanol) or pH of the aqueous phase.[7]

References

-

Wang, D. P., Chang, L. C., & Wang, M. T. (2001). Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy, 27(9), 997-1001. [Link]

-

Bunton, C. A., Farber, S. J., Milbank, A. J. G., O'Connor, C. J., & Turney, T. A. (1972). Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide. Journal of the Chemical Society, Perkin Transactions 2, 1869-1875. [Link]

-

Cox, R. A. (2008). Benzamide hydrolysis in strong acids: The last word. The Journal of Organic Chemistry, 73(8), 3145-3151. [Link]

-

U.S. Environmental Protection Agency (EPA). (2023). Benzamide, 4-(dimethylamino)-N,N-dimethyl- Properties. CompTox Chemicals Dashboard. [Link]

-

Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. ResearchGate. [Link]

-

Cox, R. A., & Yates, K. (1981). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. The excess acidity method in the determination of reaction mechanisms. Canadian Journal of Chemistry, 59(19), 2853-2863. [Link]

-

Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology, 24-35. [Link]

-

Min, J., Wang, C., & Wang, L. (2020). A new method for detecting intramolecular H-bonds of aromatic amides based on the de-shielding effect of carbonyl groups on β-protons. RSC Advances, 10(61), 37209-37215. [Link]

-

Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

-

ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?[Link]

-

Worrall, S., & Ross, D. (1987). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Pharmacology & Toxicology, 60(3), 221-224. [Link]

-

Cajan, M., Damborsky, J., Stibor, I., & Koca, J. (2000). Stability of complexes of aromatic amides with bromide anion: quantitative structure--property relationships. Journal of Chemical Information and Computer Sciences, 40(5), 1151-1157. [Link]

-

Al-Abachi, M. Q., Al-Najafi, S. S., & Shakir, I. M. A. (1990). Qualitative and quantitative determination of trace amounts of aliphatic and aromatic amides and separation from ammonium impurities by molecular emission cavity analysis (MECA). Kuwait Journal of Science, 17(1). [Link]

-

National Chemical Laboratory, India. (n.d.). Synthesis and analysis of amides. [Link]

-

Wang, Y. T., et al. (2025). Degradation of N-methylbenzylamine and N,N-dimethylbenzylamine in anaerobic biological reactors and formation of N-nitrosomethylbenzylamine and N-nitrosodimethylamine during subsequent chloramination. Journal of Hazardous Materials, 488, 137446. [Link]

-

U.S. Environmental Protection Agency (EPA). (2023). 4-[(2-Methyldiazenyl)methyl]-N-(1-methylethyl)benzamide Properties. [Link]

-

DrugFuture. (n.d.). 4-(Dimethylamino)benzoic Acid. [Link]

-

Beilstein Journals. (n.d.). Supporting Information for Experimental and theoretical investigations into the stability of cyclic aminals. [Link]

Sources

- 1. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Dimethylaminobenzoic acid | 619-84-1 [chemicalbook.com]

- 4. 4-(Dimethylamino)benzoic Acid [drugfuture.com]

- 5. Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.